molecular formula C12H11N3 B1359193 3-(3,5-Dimethylpyrazol-1-yl)benzonitrile CAS No. 1155066-35-5

3-(3,5-Dimethylpyrazol-1-yl)benzonitrile

Cat. No. B1359193
CAS RN: 1155066-35-5
M. Wt: 197.24 g/mol
InChI Key: ICXAKIVZXFOJTJ-UHFFFAOYSA-N
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Description

3-(3,5-Dimethylpyrazol-1-yl)benzonitrile is a chemical compound with the CAS Number: 1155066-35-5 . It has a molecular weight of 197.24 and its IUPAC name is 3-(3,5-dimethyl-1H-pyrazol-1-yl)benzonitrile .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H11N3/c1-9-6-10(2)15(14-9)12-5-3-4-11(7-12)8-13/h3-7H,1-2H3 . This indicates that the compound has a pyrazole ring attached to a benzonitrile group.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 197.24 . It is recommended to be stored in a refrigerated condition .

Scientific Research Applications

Synthesis and Characterization in Metallomacrocyclic Complexes

3-(3,5-Dimethylpyrazol-1-yl)benzonitrile has been utilized in the synthesis of new hybrid pyrazole ligands substituted by polyether chains and phenyl groups. These ligands react with palladium to form complexes, exhibiting potential applications in inorganic chemistry. This includes the study of monomeric and dimeric species in solution and their stability under different conditions (Guerrero et al., 2008).

Reactivity with Electrophilic Reagents

The reactivity of 1-(3,5-dimethylpyrazol-1-yl)acetone, a derivative of 3-(3,5-Dimethylpyrazol-1-yl)benzonitrile, has been explored with various electrophilic reagents. This study led to the synthesis of various substituted new pyrazoles, highlighting its versatility in organic synthesis (Mohamed et al., 2001).

Molecular and Crystal Structure Analysis

The molecular and crystal structure of hexa(3,5-dimethylpyrazol-1-yl)benzene has been determined, providing insights into its conformation and stability. This study is significant in understanding the structural properties of pyrazole derivatives (Foces-Foces et al., 1995).

Use in Catalysis

Pyrazol-1-yl carbonyl palladium complexes, derived from 3-(3,5-Dimethylpyrazol-1-yl)benzonitrile, have been studied as catalysts for ethylene polymerization reactions. These complexes have demonstrated the ability to form linear high-density polyethylene, suggesting their potential utility in industrial polymerization processes (Mkoyi et al., 2013).

Synthesis of Novel Derivatives

A study focused on the synthesis and characterization of new families of pyrazole derivatives that contain 3-(3,5-Dimethylpyrazol-1-yl)benzonitrile. These compounds were explored for their potential application asligands in inorganic chemistry. This includes detailed analytical and spectroscopic characterization, demonstrating the compound's versatility in the synthesis of complex inorganic molecules (Faundez-Gutierrez et al., 2014).

Analysis of Aromatic Propellenes

The molecular and crystal structures of aromatic propellenes, which include derivatives of 3-(3,5-Dimethylpyrazol-1-yl)benzonitrile, were examined. This research provided valuable insights into the conformational isomerism of these compounds, relevant for understanding their chemical properties and potential applications in various fields of chemistry (Foces-Foces et al., 1996).

properties

IUPAC Name

3-(3,5-dimethylpyrazol-1-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3/c1-9-6-10(2)15(14-9)12-5-3-4-11(7-12)8-13/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICXAKIVZXFOJTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC=CC(=C2)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,5-Dimethylpyrazol-1-yl)benzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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